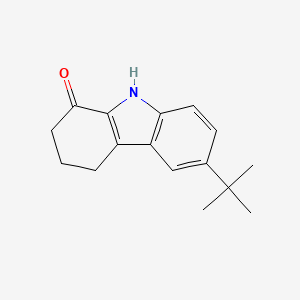

6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbazole derivatives, including 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, are significant due to their wide range of applications in materials science, pharmaceuticals, and organic electronics. The unique properties of these compounds stem from the carbazole moiety, which imparts photophysical, electrochemical, and thermal stability characteristics.

Synthesis Analysis

The synthesis of carbazole derivatives often involves the Friedel-Crafts alkylation reaction, where carbazole reacts with tert-butyl chloride in the presence of aluminium chloride. For example, the synthesis of 1,3,6,8-tetra-tert-butylcarbazole showcases this method, highlighting the structural influence of tert-butyl groups on the carbazole core (Kuhn et al., 1991).

Molecular Structure Analysis

The molecular structure of carbazole derivatives is often analyzed through X-ray crystallography, revealing the planarity of the carbazole ring system and the spatial orientation of substituents. For instance, studies on compounds such as "3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole" have elucidated the planar nature of the carbazole rings and their dihedral angles with attached benzene rings, providing insights into the steric effects of tert-butyl groups (Cao et al., 2008).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including N-alkylation and esterification, yielding compounds with diverse functional groups and increased molecular complexity. The reactivity and stability of these compounds can be significantly influenced by the presence of tert-butyl and other alkyl groups, as demonstrated in the synthesis and characterization of different carbazole-based molecules (Gruzdev et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of carbazole derivatives are crucial for their application in various fields. Studies have shown that the introduction of tert-butyl groups affects these properties, enhancing the solubility and thermal stability of the compounds, which is essential for their use in organic electronic devices and materials science (Neugebauer et al., 1972).

Chemical Properties Analysis

The chemical properties of carbazole derivatives, including reactivity, photophysical behavior, and electrochemical characteristics, are significantly influenced by their molecular structure. The electronic effects of tert-butyl and other substituents on the carbazole core play a vital role in determining these properties. For instance, the synthesis and photochemical study of 3,6-di-tert-butyl-9H-carbazole derivatives have highlighted their fluorescent emission and high quantum yield, which are pivotal for applications in optoelectronic devices (Huang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Conducting Polymers

A study by Koyuncu et al. (2009) focused on the synthesis of a new electroactive monomer containing a carbazole subunit, demonstrating its potential in creating electrochromic devices that can switch between multiple colors. This work suggests that carbazole derivatives could be used in the development of advanced materials for electronic and photonic applications [S. Koyuncu et al., 2009].

Crystallography and Material Stability

Research by Kant et al. (2015) on a carbazole-based compound revealed its crystallographic properties and potential use in materials science, particularly in understanding the molecular arrangements that contribute to the stability and properties of advanced materials [R. Kant et al., 2015].

Photoluminescent Materials

Li et al. (2021) synthesized carbazole-functionalized 9-borafluorene derivatives, exhibiting strong photoluminescence. These materials show potential for bioimaging and light-emitting applications due to their high quantum yields and afterglow properties [Ya Li et al., 2021].

Nanofibers for Sensory Applications

Sun et al. (2015) developed benzothiazole-modified carbazole derivatives that form nanofibers capable of detecting volatile acid vapors. This indicates the utility of carbazole derivatives in creating sensitive and selective chemical sensors [Jiabao Sun et al., 2015].

Thermally Activated Delayed Fluorescence (TADF)

A study by Huang et al. (2014) on bipolar materials based on carbazole derivatives for TADF in organic light-emitting diodes highlights the importance of carbazole units in tuning electronic and photophysical properties for optoelectronic devices [Bin Huang et al., 2014].

Electroluminescence and Organic Electronics

Kaafarani et al. (2013) investigated the properties of carbazole derivatives as emitters in organic light-emitting diodes, focusing on their structural, optical, and electrochemical characteristics. This research contributes to the development of materials for energy-efficient lighting and displays [B. Kaafarani et al., 2013].

Safety and Hazards

Eigenschaften

IUPAC Name |

6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)10-7-8-13-12(9-10)11-5-4-6-14(18)15(11)17-13/h7-9,17H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATUXDKZWCFKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350658 |

Source

|

| Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |

CAS RN |

331760-81-7 |

Source

|

| Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)